(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride
CAS No.: 90159-60-7
Cat. No.: VC0555610
Molecular Formula: C16H24ClNO4
Molecular Weight: 329,82 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90159-60-7 |
|---|---|
| Molecular Formula | C16H24ClNO4 |
| Molecular Weight | 329,82 g/mole |
| IUPAC Name | 5-O-benzyl 1-O-tert-butyl (2R)-2-aminopentanedioate;hydrochloride |
| Standard InChI | InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-15(19)13(17)9-10-14(18)20-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3;1H/t13-;/m1./s1 |
| Standard InChI Key | TWBZXIOAVCJDKR-BTQNPOSSSA-N |
| SMILES | CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl |
Introduction
Chemical Properties and Structure
Basic Identification
The compound is precisely identified through various chemical identifiers that provide researchers with standardized information about its structure and composition.
Table 1: Basic Identification Information
| Parameter | Value |
|---|---|
| CAS No. | 90159-60-7 |
| Molecular Formula | C16H24ClNO4 |
| Molecular Weight | 329.82 g/mole |
| IUPAC Name | 5-O-benzyl 1-O-tert-butyl (2R)-2-aminopentanedioate;hydrochloride |
Structural Characteristics
(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride features a chiral center with R configuration, a benzyl ester group protecting the delta-carboxyl position, and a tert-butyl ester group protecting the alpha-carboxyl position. This specific pattern of protection makes the compound valuable for selective chemical modifications at the amino group while maintaining the integrity of the protected carboxyl groups.
The compound's backbone is derived from glutamic acid, with the stereochemistry at the alpha carbon in the R configuration, distinguishing it from its enantiomer. The hydrochloride salt form enhances stability and solubility in various organic solvents compared to the free amine form.
Table 2: Structural Identifiers
| Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-15(19)13(17)9-10-14(18)20-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3;1H/t13-;/m1./s1 |
| Standard InChIKey | TWBZXIOAVCJDKR-BTQNPOSSSA-N |
| SMILES | CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl |
Research Applications and Significance
Applications in Organic Synthesis
(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride serves as a versatile building block in organic synthesis, particularly for constructing complex molecules with specific stereochemistry requirements. Its protected carboxyl groups and free amino group make it valuable for peptide synthesis and other coupling reactions.
The compound's utility in organic synthesis stems from its:
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Defined stereochemistry at the alpha carbon
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Orthogonally protected carboxyl groups allowing selective deprotection
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Free amino group available for coupling reactions
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Stability under various reaction conditions
These properties enable researchers to incorporate the D-glutamic acid residue into complex structures with precise control over the stereochemistry and reactivity of functional groups.
Medicinal Chemistry Applications
In medicinal chemistry, this compound is used as an intermediate in the synthesis of potential drug candidates and pharmaceutical agents. The specific stereochemistry (R configuration) is often critical for biological activity, making this compound particularly valuable for developing stereospecific pharmaceuticals.
D-amino acids and their derivatives have shown increasing importance in drug development, particularly for:
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Enhancing metabolic stability
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Altering bioavailability profiles
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Creating peptidomimetics
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Developing peptide-based drugs with improved pharmacokinetic properties
The precise stereochemical control offered by (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride makes it an excellent starting material for these applications.
Peptide Chemistry
The compound's structure makes it suitable for incorporation into peptides, particularly when a protected D-glutamic acid residue is required. This has applications in the development of peptide-based drugs and bioactive compounds.
In peptide synthesis, this compound can be utilized for:
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Introducing D-glutamic acid residues at specific positions
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Creating branched peptides through the side chain carboxyl group
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Developing peptidomimetics with enhanced stability against proteolytic degradation
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Engineering peptides with specific conformational constraints
These applications highlight the compound's importance in advanced peptide chemistry and related areas of research.
These storage recommendations help ensure the compound's stability and prevent degradation over time, which could compromise experimental results.
Stock Solution Preparation
Preparing stock solutions of (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride requires careful consideration of concentration and volume requirements for experimental use. The following table provides guidance for preparing solutions of various concentrations:
Table 4: Stock Solution Preparation Guide
| Desired Concentration | Volume Required for Different Amounts |
|---|---|
| 1 mg | |
| 1 mM | 3.032 mL |
| 5 mM | 0.6064 mL |
| 10 mM | 0.3032 mL |
For preparing stock solutions, it is essential to select the appropriate solvent based on the specific experimental requirements and the solubility of the compound in different solvents . Common solvents used include DMSO, DMF, and methanol, though solubility should be verified for each specific application.
When preparing solutions, researchers should consider:
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The required concentration for the specific application
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The compatibility of the solvent with subsequent experimental procedures
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The stability of the compound in the chosen solvent
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Potential interference of the solvent with analytical techniques
Proper preparation and storage of stock solutions are critical for ensuring reproducible results in research applications.
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